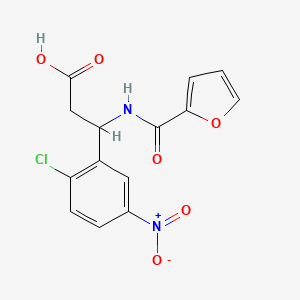
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid
Übersicht
Beschreibung
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid, also known as CNPAF, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of furoyl-containing amino acids and has shown promising results in various applications, including drug discovery and development, as well as biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid involves the inhibition of the activity of various enzymes. Specifically, 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition can lead to a range of physiological effects, including the reduction of inflammation and the prevention of oxidative damage.
Biochemical and Physiological Effects
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibition properties, 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid has been found to have anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid in lab experiments is its ability to inhibit the activity of various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid is that its effects may not be specific to a particular enzyme, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid. One potential area of study is the development of new drugs based on the structure of 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid and its effects on various physiological processes. Finally, more studies are needed to determine the potential side effects of 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid and its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(furan-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O6/c15-10-4-3-8(17(21)22)6-9(10)11(7-13(18)19)16-14(20)12-2-1-5-23-12/h1-6,11H,7H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUWELAFCDOBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



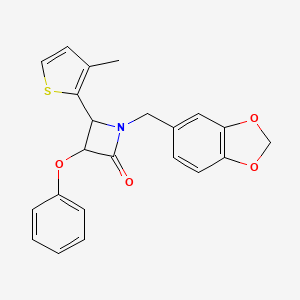
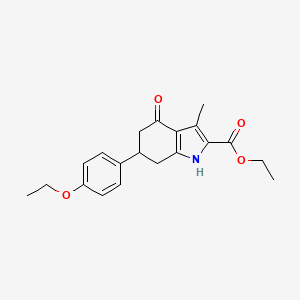

![7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B4304177.png)
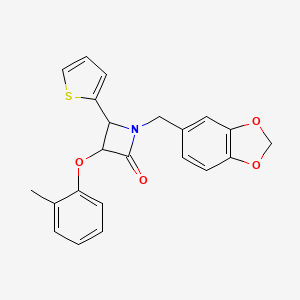
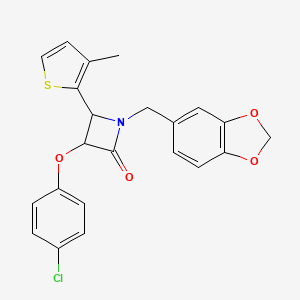

![5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304208.png)
![1-[1-methyl-2-oxo-2-(1H-pyrazol-1-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B4304227.png)
![3-(2-chloro-5-nitrophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B4304236.png)
![3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4304242.png)
![3-(2-chloro-5-nitrophenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4304249.png)
![3-(trifluoromethyl)benzyl 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoate](/img/structure/B4304257.png)
![10-(4-fluorobenzoyl)-8-propyl-9a,10-dihydro-6aH-pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione](/img/structure/B4304269.png)